2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 6-phenyl substituent: Enhances lipophilicity and may contribute to target binding via hydrophobic interactions.
- 3-(prop-2-en-1-yl) group: A reactive allyl moiety that could participate in covalent binding or metabolic transformations.
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c1-3-11-26-22(28)18-14-19(17-7-5-4-6-8-17)30-21(18)24-23(26)29-15-20(27)25-12-9-16(2)10-13-25/h3-8,14,16H,1,9-13,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQMONZAAZNRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidin-4-one core.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the 4-Methylpiperidin-1-yl Group: This step involves the reaction of the intermediate compound with 4-methylpiperidine under controlled conditions.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted thienopyrimidines with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure suggests that it may inhibit certain pathways involved in tumor growth and survival.
Case Study : A study published in December 2023 reviewed various heterocyclic compounds approved by the FDA for cancer treatment, noting that similar structures to this compound have shown efficacy against specific types of cancers through the inhibition of critical signaling pathways such as the PI3K/Akt pathway .
Neuropharmacological Effects
The presence of a piperidine moiety indicates possible neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems and neuroprotection.
Research Findings : Investigations into related compounds have demonstrated their ability to modulate dopamine and serotonin receptors, suggesting that this compound could also exhibit similar properties. This could lead to advancements in treating neurodegenerative diseases or psychiatric disorders.
Antimicrobial Properties
There is emerging evidence that compounds with thieno-pyrimidine structures possess antimicrobial activity. The sulfanyl group may enhance this effect by disrupting microbial cell wall synthesis.
Study Insights : A comparative analysis of thieno-pyrimidine derivatives indicated significant antibacterial activity against Gram-positive bacteria, making this compound a candidate for further exploration in antimicrobial drug development.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: The allyl group in the target compound may confer reactivity absent in non-allylated analogs (e.g., 2-aryl-pyrido derivatives), influencing target selectivity . The 4-methylpiperidin-1-yl-2-oxoethylsulfanyl chain improves solubility over purely hydrophobic substituents (e.g., phenylthiazolo groups in ), critical for bioavailability .
Computational Similarity Analysis
Using Tanimoto coefficients (Morgan fingerprints) and Murcko scaffold clustering :
- Tanimoto Similarity: The target compound shares ~60–70% similarity with thieno[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 16 in ), primarily due to the conserved thienopyrimidinone core.
- Murcko Scaffold Clustering: Grouped with piperidine-substituted thienopyrimidines (e.g., ), highlighting the role of the piperidine moiety in defining chemotype clusters .
Bioactivity Correlations
- Kinase Inhibition: Piperidine-substituted thienopyrimidines (e.g., ) show nanomolar IC50 values against kinases like EGFR, suggesting the target compound may share this activity .
- Antimicrobial Potential: Thieno[3,4-d]pyrimidin-4(3H)-one derivatives exhibit MIC values of 2–8 µg/mL against S. aureus , though the allyl group in the target compound may alter spectrum.
- Structural-Activity Paradox: Minor modifications (e.g., replacing 4-methylpiperidine with piperazine ) can drastically shift target selectivity, underscoring the need for empirical validation .
Biological Activity
The compound 2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. The structural features of this compound suggest that it may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-methylpiperidine moiety enhances its solubility and potential interaction with biological receptors. The sulfenamide and phenyl groups may also contribute to the compound's biological properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including the compound . In vitro assays against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer), have shown promising results. For instance:
- Inhibition of MDA-MB-231 Cells : The compound exhibited an IC50 value comparable to that of paclitaxel (IC50 = 29.3 μM), indicating significant antiproliferative activity against breast cancer cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl... | MDA-MB-231 | 27.6 | |
| Paclitaxel | MDA-MB-231 | 29.3 |
Molecular docking studies have suggested that the compound may interact with key targets such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are crucial in cancer cell proliferation and survival pathways . These interactions could inhibit downstream signaling cascades leading to reduced tumor growth.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Thieno[2,3-d]pyrimidine derivatives have shown activity against various bacterial strains. In particular:
- Antibacterial Efficacy : The derivative was tested against strains like Escherichia coli, demonstrating significant antibacterial activity .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the thieno[2,3-d]pyrimidine scaffold can enhance biological activity. For example:
- The introduction of different substituents on the phenyl ring or variations in the piperidine structure can lead to improved potency and selectivity for specific targets .
Case Studies and Research Findings
Several studies have synthesized related compounds and assessed their biological activities:
- Synthesis and Evaluation : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities on mammalian cancer cell lines. Many derivatives showed promising results with IC50 values in the low micromolar range .
- Comparative Studies : Compounds with similar structures were compared for their efficacy against standard treatments, revealing that some derivatives not only matched but exceeded the effectiveness of established drugs like doxorubicin .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[2,3-d]pyrimidin-4-one core. Key steps include:
- Sulfanyl group introduction : Reacting the core with 2-(4-methylpiperidin-1-yl)-2-oxoethyl thiol under basic conditions (e.g., NaH in DMF) .
- Allylation : Using prop-2-en-1-yl bromide in the presence of a palladium catalyst for regioselective substitution . Intermediates should be characterized via HPLC-MS for purity and NMR (¹H/¹³C) to confirm structural integrity. For example, the allyl group’s vinyl protons appear as a multiplet at δ 5.2–5.8 ppm in ¹H NMR .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Stability studies should include:
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C indicates suitability for room-temperature storage) .
- Photostability : Expose the compound to UV-Vis light (300–800 nm) and monitor degradation via HPLC. Store in amber vials if photodegradation exceeds 5% over 72 hours .
- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C for 48 hours. Instability in acidic conditions (pH <3) suggests the need for enteric coatings in formulation .
Q. What experimental designs are suitable for preliminary biological activity screening?
Use dose-response assays with cell lines relevant to the compound’s hypothesized targets (e.g., cancer lines for antiproliferative studies). Key parameters:
- Concentration range : 0.1–100 µM, with triplicate wells to assess reproducibility.
- Controls : Include a positive control (e.g., doxorubicin for cytotoxicity) and vehicle (DMSO <0.1%).
- Data analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with a secondary assay (e.g., apoptosis markers via flow cytometry) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when steric hindrance limits reaction efficiency?
Steric challenges often arise during the introduction of the 4-methylpiperidin-1-yl group. Mitigation strategies include:
- Solvent optimization : Switch from DMF to less polar solvents (e.g., THF) to reduce aggregation .
- Catalyst screening : Test Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance steric tolerance .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to minimize side-product formation .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ across assays) be resolved?
Contradictions may stem from assay-specific variables:
- Membrane permeability : Use logP calculations (e.g., >3 indicates high lipophilicity) to correlate with cellular uptake efficiency. Validate via intracellular concentration measurements (LC-MS/MS) .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets.
- Metabolic instability : Incubate the compound with liver microsomes (human/rodent) and quantify metabolites via UPLC-QTOF .
Q. What advanced techniques are recommended for studying environmental fate and degradation pathways?
- Photodegradation : Use simulated sunlight (Xe lamp, 300 W/m²) and identify breakdown products via HRMS. The allyl group is prone to oxidation, forming epoxides or aldehydes .
- Biodegradation : Conduct OECD 301F tests with activated sludge; monitor parent compound depletion via LC-MS. Low biodegradability (e.g., <20% in 28 days) suggests persistence in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
